trans-4-(difluoromethyl)cyclohexane-1-carboxylic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
trans-4-(difluoromethyl)cyclohexane-1-carboxylic acid can be synthesized through various synthetic routes. . The reaction conditions typically involve the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, under high pressure and temperature.
Industrial Production Methods
Industrial production of cyclohexanecarboxylic acid, 4-(difluoromethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
trans-4-(difluoromethyl)cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexene derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexene derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanecarboxylic acid derivatives.
Scientific Research Applications
trans-4-(difluoromethyl)cyclohexane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexanecarboxylic acid, 4-(difluoromethyl)- involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: The parent compound without the difluoromethyl group.
Cyclohexanecarbonyl chloride: A derivative where the carboxylic acid group is converted to an acid chloride.
Cyclohexanol: A reduction product of cyclohexanecarboxylic acid.
Uniqueness
trans-4-(difluoromethyl)cyclohexane-1-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound for various applications .
Biological Activity
Trans-4-(difluoromethyl)cyclohexane-1-carboxylic acid is a fluorinated organic compound that has garnered attention for its potential biological activities. Its unique structure, featuring a difluoromethyl group, influences its interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C8H12F2O2
- Molecular Weight : 178.18 g/mol
- Structure : The compound consists of a cyclohexane ring substituted at the 4-position with a difluoromethyl group and a carboxylic acid functional group.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The difluoromethyl group enhances the compound's lipophilicity and reactivity, which can lead to increased binding affinity for various biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that fluorinated compounds can disrupt bacterial cell membranes or inhibit essential enzymes, leading to antimicrobial effects .
Anticancer Properties
Fluorinated cyclohexane derivatives have been investigated for their potential anticancer activities. The presence of the difluoromethyl group may enhance the compound's ability to interfere with cancer cell proliferation by modulating metabolic pathways or inducing apoptosis in tumor cells .
Study 1: Antimicrobial Efficacy
A study published in Antimicrobial Agents and Chemotherapy examined the efficacy of various fluorinated compounds against common pathogens. The results indicated that this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .
Study 2: Anticancer Activity
In a recent investigation into the anticancer properties of fluorinated cyclohexanes, this compound was tested against several cancer cell lines. The compound exhibited dose-dependent inhibition of cell growth, particularly in breast cancer cells, highlighting its potential as a therapeutic agent .
Comparison with Related Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | Structure | Antimicrobial, anticancer |
Trans-4-(fluoromethyl)cyclohexane-1-carboxylic acid | Structure | Moderate antimicrobial activity |
Trans-4-(trifluoromethyl)cyclohexane-1-carboxylic acid | Structure | Enhanced biological activity |
Properties
IUPAC Name |
4-(difluoromethyl)cyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O2/c9-7(10)5-1-3-6(4-2-5)8(11)12/h5-7H,1-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQCHCJHDZCDSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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